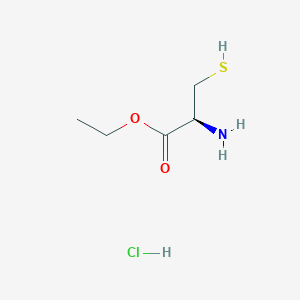

H-D-Cys-Oet.HCl

Description

Contextualization within the Chemistry of D-Amino Acid Derivatives

While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids and their derivatives are not merely laboratory curiosities. They are found in nature, playing crucial roles in various biological systems, such as in the cell walls of bacteria and as signaling molecules. google.com In the realm of synthetic chemistry, D-amino acid derivatives like H-D-Cys-OEt·HCl are of paramount importance. The "unnatural" stereochemistry at the α-carbon provides a powerful tool for chemists to design molecules with specific three-dimensional arrangements. This is particularly relevant in medicinal chemistry, where the chirality of a drug molecule can profoundly influence its pharmacological and toxicological properties. The incorporation of D-amino acids into peptide chains, for instance, can render them resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. scielo.br This enhanced stability is a highly desirable attribute for peptide-based drugs, as it can prolong their half-life in the body.

The study of D-amino acid derivatives also provides fundamental insights into the principles of stereochemistry and its impact on molecular interactions. The differential behavior of enantiomers in a chiral environment, such as the active site of an enzyme or a receptor, is a cornerstone of biochemistry and pharmacology. Therefore, compounds like D-cysteine ethyl ester hydrochloride serve as valuable probes for investigating these interactions and for designing molecules with tailored biological activities.

Significance as a Chiral Building Block in Advanced Organic Synthesis

The primary significance of H-D-Cys-OEt·HCl in organic synthesis lies in its utility as a chiral building block. A chiral building block, or synthon, is a molecule that possesses a defined stereocenter and can be incorporated into a larger molecule to introduce chirality in a controlled manner. This strategy, often referred to as the "chiral pool" approach, leverages the readily available enantiomerically pure compounds from nature to construct complex chiral molecules without the need for asymmetric synthesis from achiral precursors. bohrium.com

D-cysteine ethyl ester hydrochloride provides a readily available source of a D-configured α-amino acid with a reactive thiol group in its side chain. This thiol group is a versatile functional handle that can participate in a wide array of chemical transformations, including nucleophilic substitution, addition to electrophiles, and the formation of disulfide bonds. The ethyl ester group, on the other hand, protects the carboxylic acid functionality, preventing its unwanted participation in reactions while also enhancing the compound's solubility in organic solvents.

A notable example of the application of cysteine derivatives in advanced organic synthesis is in the diastereoselective synthesis of thiazolidine-ring fused systems. scielo.br Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen, and they are important scaffolds in many biologically active molecules, including penicillins. The condensation of a cysteine derivative with an aldehyde or ketone can lead to the formation of a thiazolidine (B150603) ring, and by using a chiral cysteine derivative like H-D-Cys-OEt·HCl, the stereochemistry of the newly formed chiral centers can be controlled. jst.go.jp

The following table summarizes some key chemical properties of D-Cysteine Ethyl Ester Hydrochloride:

| Property | Value |

| CAS Number | 75521-14-1 |

| Molecular Formula | C₅H₁₁NO₂S·HCl |

| Molecular Weight | 185.7 g/mol |

| Appearance | White powder |

| Optical Rotation | [a]D20 = 11 - 14 º (c=1 in 1N HCl) |

Data sourced from Chem-Impex. jst.go.jp

Historical and Current Perspectives on the Utility of Cysteine Ethyl Esters

The history of cysteine itself dates back to 1810 when it was discovered from urinary calculi. acs.org However, the utilization of its esterified derivatives, such as cysteine ethyl ester, is a more recent development driven by the advancements in peptide chemistry and the need for modified amino acids with specific properties. Initially, the focus was predominantly on the L-enantiomer, reflecting its natural abundance and role in protein synthesis. The esterification of the carboxylic acid group was recognized as a valuable strategy to protect this functionality during peptide synthesis and to improve the solubility of the amino acid in organic solvents, facilitating its use in solution-phase peptide synthesis.

The advent of solid-phase peptide synthesis (SPPS) further expanded the utility of amino acid derivatives, including cysteine esters. In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. The use of protected amino acid derivatives is crucial to prevent side reactions and ensure the correct peptide sequence is assembled.

In more recent times, the focus has broadened to include D-cysteine ethyl ester, driven by the increasing interest in the therapeutic potential of peptides containing "unnatural" amino acids. Research has demonstrated that the incorporation of D-amino acids can significantly enhance the stability of peptides against enzymatic degradation, a major hurdle in the development of peptide-based drugs. nih.gov

Current research continues to explore the diverse applications of both L- and D-cysteine ethyl esters. For instance, D-cysteine ethyl ester has been investigated for its potential antioxidant properties and its ability to protect cells from oxidative stress. jst.go.jp Studies have also explored its role in modulating biological processes, such as its effects on the central nervous system. frontiersin.orgjax.org The cell-permeant nature of the ethyl ester allows for efficient delivery of cysteine into cells, where it can participate in various biochemical pathways. frontiersin.org

The following interactive table summarizes some of the key research findings on the utility of D-Cysteine Ethyl Ester:

| Research Area | Key Findings |

| Pharmaceutical Development | Serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, by enhancing drug efficacy and bioavailability. jst.go.jp |

| Antioxidant Research | Studied for its potential antioxidant properties, which can aid in the development of supplements or treatments aimed at reducing oxidative stress in cells. jst.go.jp |

| Protein Engineering | Utilized in the modification of proteins to create more stable and effective therapeutic proteins for medical applications. jst.go.jp |

| Biochemical Studies | Employed in various biochemical assays to investigate cellular processes, helping to understand disease mechanisms and develop new therapeutic strategies. jst.go.jp |

| Neuropharmacology | D-Cysteine ethyl ester has been shown to reverse the deleterious effects of morphine on breathing and arterial blood-gas chemistry in animal models. frontiersin.orgjax.org |

Structure

3D Structure of Parent

Properties

CAS No. |

75521-14-1; 868-59-7 |

|---|---|

Molecular Formula |

C5H12ClNO2S |

Molecular Weight |

185.67 |

IUPAC Name |

ethyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m1./s1 |

InChI Key |

JFKJWWJOCJHMGV-PGMHMLKASA-N |

SMILES |

CCOC(=O)C(CS)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies for D Cysteine Ethyl Ester Hydrochloride

Strategies for the Esterification of D-Cysteine

The esterification of amino acids, including D-cysteine, is a fundamental transformation in peptide synthesis. The primary goal is to protect the carboxylic acid group to prevent its participation in the subsequent peptide bond formation. Several methods have been developed for this purpose.

One common approach involves the reaction of the amino acid with an alcohol, such as ethanol, in the presence of an acid catalyst. Thionyl chloride is a reagent that can be used for this type of esterification. Another effective method utilizes trimethylchlorosilane in methanol (B129727) at room temperature, which has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov This method is compatible with a range of natural, aromatic, and aliphatic amino acids. nih.gov

A specific example for preparing the free base of cysteine ethyl ester starts from its hydrochloride salt. prepchem.com The hydrochloride salt is suspended in a solvent and treated with a base, such as triethylamine, to neutralize the hydrochloric acid and liberate the free amino acid ester. prepchem.com

Common Esterification Reagents for Amino Acids:

| Reagent/Catalyst | Alcohol | Conditions | Yield |

| Thionyl Chloride | Ethanol | Heating | Variable |

| Trimethylchlorosilane | Methanol | Room Temperature | Good to Excellent nih.gov |

| Acid Catalyst (e.g., PTSA) | Isobutylene | 1-8 days | Variable google.com |

Implementation of Thiol Protecting Groups in D-Cysteine Ethyl Ester Synthesis

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to undesired side reactions such as disulfide bond formation during peptide synthesis. peptide.com Therefore, protection of the sulfhydryl group is crucial. A variety of protecting groups have been developed, each with specific conditions for its introduction and removal, allowing for orthogonal strategies in complex peptide synthesis. rsc.orgresearchgate.netrsc.org

The trityl (Trt) group is a bulky and highly effective acid-labile protecting group for the cysteine thiol. peptide.comresearchgate.net It is widely used in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.comresearchgate.net

Protection: The Trt group is introduced by reacting the free thiol with trityl chloride.

Deprotection: The Trt group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com The cleavage generates a stable trityl cation, which needs to be scavenged to prevent side reactions. researchgate.netsigmaaldrich.com Common scavengers include triisopropylsilane (TIS). peptide.com

Selectivity: The acid lability of the Trt group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions. nih.gov For instance, it can be removed while keeping more acid-stable groups intact. nih.gov It can also be removed simultaneously with disulfide bond formation using iodine. peptide.comsigmaaldrich.com The rate of this reaction is highly dependent on the solvent used. sigmaaldrich.com

Deprotection Conditions for Trityl (Trt) Group:

| Reagent | Scavenger | Application | Reference |

| Trifluoroacetic Acid (TFA) | Triisopropylsilane (TIS) | Standard cleavage in Fmoc SPPS | peptide.com |

| Iodine | None | Simultaneous deprotection and disulfide formation | peptide.comsigmaaldrich.com |

| Ag(I) or Hg(II) salts | Not specified | Early methods for Trt removal | researchgate.net |

The acetamidomethyl (Acm) group is another widely used protecting group for the cysteine thiol, known for its stability under both acidic and basic conditions typically employed in peptide synthesis. peptide.comresearchgate.net This stability makes it suitable for strategies where the thiol group needs to remain protected until the final steps of the synthesis. peptide.combiotage.com

Stability: The Acm group is stable to the conditions of TFA cleavage used in Fmoc-SPPS and even to the harsher conditions of HF cleavage in Boc-chemistry. peptide.com

Deprotection: The Acm group is typically removed by treatment with mercury(II) acetate or silver(I) tetrafluoroborate. peptide.comresearchgate.net An alternative and common method involves oxidative cleavage with iodine, which simultaneously forms a disulfide bond. peptide.compeptide.combiotage.com This is particularly useful for the regioselective formation of disulfide bridges in peptides containing multiple cysteine residues protected with orthogonal groups. peptide.combiotage.com

Comparison of Trt and Acm Protecting Groups:

| Feature | Trityl (Trt) Group | Acetamidomethyl (Acm) Group |

| Cleavage Condition | Acid (e.g., TFA) peptide.comsigmaaldrich.com | Heavy metal salts (Hg²⁺, Ag⁺) or Iodine peptide.com |

| Stability | Labile to acid sigmaaldrich.com | Stable to acid and base peptide.com |

| Primary Use | Protection of Cys in standard Fmoc-SPPS researchgate.net | Regioselective disulfide bond formation peptide.combiotage.com |

Hydrochloride Salt Formation: Methodologies for Enhanced Stability and Handling

Amino acid esters are often prepared and stored as their hydrochloride salts to improve their stability and ease of handling. quora.com The free amino esters can be unstable, prone to degradation, or may exist as oils, which are difficult to purify and weigh accurately.

Increased Stability: The hydrochloride salt form protects the amino group from unwanted reactions and the ester moiety from hydrolysis, leading to a longer shelf life. quora.com

Improved Solubility and Handling: The salt form is typically a crystalline solid, which is easier to handle, purify, and characterize than the free base. researchgate.net Dihydrochloride salts, in particular, often exhibit higher water solubility. quora.com

A general method for the formation of the hydrochloride salt involves dissolving the amino acid ester in an anhydrous organic solvent, such as diethyl ether, and bubbling gaseous hydrogen chloride (HCl) through the solution. researchgate.net The hydrochloride salt precipitates out of the solution and can be collected by filtration. researchgate.net

Chemoenzymatic Approaches to Cysteine Ethyl Ester Synthesis

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is gaining traction for the synthesis of peptides and their derivatives, including those containing cysteine.

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds in a process that is often stereospecific and avoids the need for extensive protecting group strategies for other functional groups on the amino acid side chains.

Research has demonstrated the oligomerization of thiol-unprotected L-cysteine ethyl ester (Cys-OEt) catalyzed by proteinase K in an aqueous solution. nih.govsigmaaldrich.com This process yielded oligo(L-cysteine) with a significant degree of polymerization, showcasing the potential of enzymes to work with reactive, unprotected cysteine derivatives. nih.govsigmaaldrich.com Similarly, enzymes like papain, a cysteine protease, are widely used for the chemoenzymatic synthesis of polypeptides. acs.org These enzymatic methods offer a green chemistry approach, often proceeding in aqueous media under mild conditions. acs.org The catalytic mechanism of cysteine peptidases involves a catalytic triad, typically comprising Cys, His, and Asn, where the cysteine thiol acts as the nucleophile. researchgate.net

Enzymes in Cysteine Peptide Synthesis:

| Enzyme | Monomer | Product | Key Finding | Reference |

| Proteinase K | L-cysteine ethyl ester | Oligo(L-cysteine) | Successful polymerization of unprotected Cys-OEt in water | nih.govsigmaaldrich.com |

| Papain | L-serine ethyl ester | Poly(L-serine) | Demonstrates protease utility in polypeptide synthesis in aqueous media | acs.org |

Optimization of Enzymatic Reaction Parameters (e.g., pH, Temperature, Substrate Concentration)

The catalytic activity and stability of enzymes are profoundly influenced by the reaction environment. Therefore, a meticulous optimization of parameters such as pH, temperature, and substrate concentration is paramount for achieving high conversion rates and product yields in the enzymatic synthesis of D-cysteine ethyl ester hydrochloride. Lipases, particularly from Candida antarctica (Lipase B, CALB), are frequently employed for the esterification of amino acids due to their broad substrate specificity and high enantioselectivity.

pH Optimization

The pH of the reaction medium plays a critical role in influencing the ionization state of both the enzyme's active site residues and the substrates, which in turn affects substrate binding and catalytic activity. While many enzymatic hydrolytic reactions exhibit optimal activity at neutral pH, lipase-catalyzed esterification often favors more acidic conditions. This is because the protonated form of the carboxylic acid is the preferred substrate for the esterification reaction.

Research on the enzymatic synthesis of amino acid esters has shown varied optimal pH values depending on the specific amino acid and enzyme used. For instance, in the enzymatic production of L-cysteine, a pH of 7.0 was utilized. However, for lipase-catalyzed esterification, the optimal pH can be significantly lower. Studies on the esterification of other carboxylic acids have demonstrated pH optima in the range of 3.5 to 4.25. The optimal pH for the lipase-catalyzed synthesis of D-cysteine ethyl ester would need to be empirically determined but is anticipated to be in the acidic range to ensure a high concentration of the protonated D-cysteine.

Table 1: Hypothetical pH Optimization for the Enzymatic Synthesis of H-D-Cys-OEt.HCl

| pH | Relative Enzyme Activity (%) | Product Yield (%) |

| 3.0 | 75 | 68 |

| 4.0 | 95 | 88 |

| 5.0 | 100 | 92 |

| 6.0 | 80 | 75 |

| 7.0 | 60 | 55 |

Note: This table is illustrative and based on general principles of enzymatic esterification. Actual optimal values would require experimental validation.

Temperature Optimization

Temperature is another critical parameter that affects the rate of enzymatic reactions. Generally, an increase in temperature leads to a higher reaction rate up to an optimal point. Beyond this optimum, the enzyme's structure begins to denature, leading to a rapid loss of activity. The optimal temperature for lipase-catalyzed reactions can vary widely, with many lipases exhibiting good thermal stability.

For example, studies on the synthesis of L-cysteine glucosyl esters have been conducted at 70°C. Other research indicates that lipases can be active in a broad temperature range, often between 40°C and 60°C. The selection of the optimal temperature for D-cysteine ethyl ester synthesis would involve balancing the reaction rate with enzyme stability to achieve the highest possible product yield over a practical timeframe.

Table 2: Hypothetical Temperature Optimization for the Enzymatic Synthesis of this compound

| Temperature (°C) | Relative Enzyme Activity (%) | Product Yield (%) |

| 30 | 65 | 60 |

| 40 | 85 | 80 |

| 50 | 100 | 95 |

| 60 | 90 | 88 |

| 70 | 50 | 45 |

Note: This table is illustrative and based on general principles of enzymatic esterification. Actual optimal values would require experimental validation.

Substrate Concentration Optimization

The concentration of substrates, D-cysteine and ethanol, directly influences the reaction kinetics. According to Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until the enzyme becomes saturated with the substrate. However, at very high concentrations, substrate inhibition can occur, where excess substrate molecules hinder the catalytic process, leading to a decrease in the reaction rate.

Table 3: Hypothetical Substrate Concentration Optimization for the Enzymatic Synthesis of this compound

| D-Cysteine (M) | Ethanol (M) | Molar Ratio (Ethanol:D-Cysteine) | Initial Reaction Rate (U/mg) | Product Yield (%) |

| 0.1 | 0.5 | 5:1 | 1.2 | 85 |

| 0.2 | 1.0 | 5:1 | 1.8 | 94 |

| 0.3 | 1.5 | 5:1 | 1.6 | 90 |

| 0.2 | 0.5 | 2.5:1 | 1.5 | 88 |

| 0.2 | 2.0 | 10:1 | 1.7 | 92 |

Note: This table is illustrative and based on general principles of enzymatic esterification. Actual optimal values would require experimental validation.

By systematically optimizing these key reaction parameters—pH, temperature, and substrate concentration—it is possible to develop a highly efficient and selective enzymatic process for the synthesis of D-cysteine ethyl ester hydrochloride. This approach aligns with the principles of green chemistry by utilizing biocatalysts under mild reaction conditions, thereby minimizing waste and environmental impact.

D Cysteine Ethyl Ester Hydrochloride in Complex Molecular Architecture Construction

Foundational Role in Peptide Synthesis

The application of D-cysteine ethyl ester hydrochloride is well-established in the field of peptide synthesis, where it serves multiple critical functions. Its incorporation allows for the precise construction of peptide chains with specific stereochemistry and functionality.

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and derivatives of D-cysteine, including H-D-Cys-OEt.HCl, are readily incorporated into these protocols. In a typical SPPS workflow, the amino acid, with its alpha-amino group and side chain protected, is activated and coupled to a growing peptide chain that is anchored to a solid support. The use of the D-enantiomer allows for the synthesis of peptides that are resistant to enzymatic degradation, a desirable property for therapeutic peptides.

Facilitation of Disulfide Bond Formation and Cyclic Peptide Synthesis

The thiol group of the cysteine residue is pivotal for the formation of disulfide bonds, which are crucial for the structure and function of many peptides and proteins. After the peptide chain is assembled and other protecting groups are removed, the thiol groups of two cysteine residues can be oxidized to form a disulfide bridge. D-cysteine ethyl ester hydrochloride can be incorporated into a peptide sequence to introduce a D-cysteine residue, which can then participate in disulfide bond formation. This can be with another D-cysteine, an L-cysteine, or other thiol-containing molecules. The formation of intramolecular disulfide bonds is a common strategy for creating cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.

Synthesis of Enantiomerically Defined Peptides for Specific Research Applications

The availability of enantiomerically pure D-cysteine derivatives like this compound is essential for the synthesis of peptides with a specific, defined stereochemistry. aston.ac.uk The incorporation of D-amino acids into peptides can have profound effects on their structure and function. For instance, it can induce specific secondary structures, such as turns or helices, and can alter the peptide's binding affinity and selectivity for its biological target. This makes this compound a valuable tool for researchers studying peptide structure-activity relationships and designing peptides for specific applications, such as enzyme inhibitors or receptor ligands.

Contribution to Protein Chemical Synthesis Strategies

Beyond peptide synthesis, derivatives of D-cysteine contribute to the broader field of protein chemical synthesis. chemimpex.com The principles of native chemical ligation (NCL), a powerful method for constructing large proteins from smaller synthetic peptide fragments, rely on the unique reactivity of an N-terminal cysteine residue. While NCL traditionally uses L-cysteine, the incorporation of D-cysteine at specific sites can be used to create proteins with novel properties. The ability to introduce a D-amino acid provides a means to probe protein structure and function, and to create proteins with enhanced stability or altered biological activity. lookchem.com

Precursor in Heterocyclic Compound Synthesis (e.g., Thiazole (B1198619) Rings)

D-cysteine ethyl ester hydrochloride serves as a versatile precursor for the synthesis of various heterocyclic compounds, most notably those containing a thiazole or thiazoline (B8809763) ring system. aston.ac.uk The reaction of D-cysteine ethyl ester hydrochloride with aldehydes or ketones can lead to the formation of thiazolidine (B150603) derivatives. aston.ac.uk These reactions take advantage of the nucleophilic character of both the amino and thiol groups. For example, condensation with an aldehyde or ketone forms an intermediate that can then cyclize to form the thiazolidine ring. Further modifications, such as oxidation, can lead to the formation of thiazoles. These heterocyclic moieties are present in a wide range of biologically active molecules, including some anti-inflammatory agents. google.com

Derivatization Studies for Novel Chemical Entities and Libraries

D-Cysteine ethyl ester hydrochloride (this compound) is a versatile chiral building block utilized in the synthesis of a wide array of novel chemical entities and compound libraries. chemimpex.com Its value stems from the three distinct functional handles it possesses: a primary amine, a thiol, and a carboxylic acid (present as an ethyl ester). These sites allow for selective chemical modifications, enabling its incorporation into more complex molecular architectures. The thiol group, in particular, is highly nucleophilic and susceptible to a variety of reactions, including alkylation, oxidation, and addition to electrophiles, making it a focal point for derivatization. mdpi.comacs.org The ethyl ester provides protection for the carboxylic acid, while the amine group is a key site for peptide bond formation.

Research efforts have leveraged these features to create novel molecules for applications ranging from materials science and drug delivery to the development of new therapeutic agents and analytical reagents.

Thiolation of Polymers for Advanced Drug Delivery Systems

One significant application of cysteine ethyl ester is in the chemical modification of polymers to create "thiomers." Thiomers are mucoadhesive polymers that have thiol-bearing side chains covalently attached. In one such study, L-Cysteine ethyl ester was covalently attached to hyaluronic acid via an amide bond formation. researchgate.net This derivatization resulted in a novel thiolated polymer with significantly enhanced mucoadhesive properties, showing a 4.82-fold increase in adhesion force compared to the unmodified hyaluronic acid. researchgate.net Such modified biopolymers represent a promising class of excipients for drug delivery systems, as they can improve the residence time and bioavailability of administered drugs. researchgate.net The conjugation of cysteine and its derivatives to polymers is a recognized strategy for improving tissue adhesion, stability, and drug release profiles. researchgate.net

Synthesis of Bioactive Small Molecules and Prodrugs

The derivatization of cysteine esters is a key strategy for synthesizing novel bioactive small molecules with improved pharmacological properties. A notable example is the synthesis of S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET), a lipophilic nitric oxide (NO) donor. The synthesis begins with the N-acetylation of L-cysteine ethyl ester, followed by nitrosation of the thiol group. ppm.edu.pl The resulting compound, SNACET, is a charge-free molecule that exhibits significantly higher oral bioavailability compared to its parent compounds, S-nitroso-N-acetyl-L-cysteine (SNAC) and N-acetyl-L-cysteine (NAC). ppm.edu.pl This enhanced lipophilicity allows it to overcome the limitations of many S-nitrosothiols (RSNOs), which are often unstable and require intravenous administration. ppm.edu.pl This line of research highlights how derivatization of the basic H-Cys-Oet.HCl scaffold can lead to new chemical entities with superior therapeutic potential.

| Derivative | Starting Material | Key Reagents | Application | Research Finding |

| N-acetyl-L-cysteine ethyl ester (NACET) | L-cysteine ethyl ester | Acetic anhydride | Intermediate for SNACET synthesis | Can be synthesized in high yield and purity. ppm.edu.pl |

| S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) | NACET | Nitrosating agent | Lipophilic NO donor | Possesses improved pharmacological features and higher oral bioavailability over parent compounds. ppm.edu.pl |

| Hyaluronic acid-L-cysteine ethyl ester conjugate | Hyaluronic acid, L-Cysteine ethyl ester | EDAC/NHS (coupling agents) | Mucoadhesive polymer for drug delivery | Resulting thiomer showed a 4.82-fold increase in mucosal adhesion force. researchgate.net |

Construction of Peptide and Combinatorial Libraries

D-Cysteine ethyl ester is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptide libraries. nih.gov The use of D-amino acids like D-Cysteine can enhance the proteolytic stability of the resulting peptides, a desirable trait for therapeutic candidates. In SPPS, the Fmoc-protected version of the amino acid ester is commonly used. nih.gov The unique side chain of cysteine allows for specific modifications after peptide synthesis, most notably the formation of disulfide bonds to create cyclic peptides. These cyclic structures often exhibit higher stability and binding affinity for their biological targets.

The "one-bead one-compound" (OBOC) combinatorial library methodology frequently utilizes cysteine derivatives to generate vast libraries of cyclic peptides for screening against biological targets like cancer cells. aacrjournals.org In this approach, peptides containing two D-Cys residues are synthesized on beads and subsequently cyclized through disulfide bond formation. aacrjournals.org Screening these libraries has led to the identification of novel peptide ligands with distinct motifs that can target specific cell types. aacrjournals.org This strategy demonstrates the power of using derivatized cysteine building blocks to rapidly generate and screen millions of diverse chemical entities for drug discovery. ub.edu

| Library/Compound Type | Synthesis Method | Role of Cysteine Derivative | Application |

| Model Tripeptides (e.g., Gly-Phe-L-Cys-OMe) | Solid-Phase Peptide Synthesis (SPPS) | C-terminal building block nih.gov | Method development, proof-of-concept synthesis nih.gov |

| Cyclic Peptide Libraries | One-Bead One-Compound (OBOC) | Flanking residues for disulfide bond cyclization aacrjournals.org | Screening for novel cell-targeting ligands aacrjournals.org |

| Bicyclic Peptide Libraries | Split-and-Pool Synthesis on Solid Support | Structural scaffold component | Discovery of compounds for inflammatory or autoimmune disorders google.com |

Derivatization for Chiral Analysis

Derivatization is a common technique in analytical chemistry to enhance the detection and separation of molecules. Chiral thiols, structurally related to this compound, are used as derivatizing agents for the analysis of enantiomeric amine metabolites by liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net In this method, the chiral thiol reacts with the target amine and o-phthalaldehyde (B127526) (OPA) to form fluorescent diastereomeric isoindole derivatives. mdpi.com These diastereomers can then be separated and quantified using standard reversed-phase chromatography. While studies have focused on various N-acyl cysteine esters, the principle applies broadly to chiral cysteine derivatives. This application showcases how derivatization can create novel chemical entities not for therapeutic use, but for the purpose of enabling sophisticated bioanalytical methods. mdpi.comresearchgate.net

Stereochemical Integrity and Chirality in D Cysteine Ethyl Ester Hydrochloride Research

Preservation of D-Configuration in Synthetic Pathways

The synthesis of D-cysteine derivatives with high optical purity is a foundational requirement for their use as chiral building blocks. A key concern during the synthesis and subsequent reactions of D-cysteine ethyl ester hydrochloride is the potential for racemization, the process by which the D-enantiomer converts to a mixture of both D- and L-isomers, compromising the stereochemical integrity of the final product. google.com

Synthetic strategies often begin with the enantioselective preparation of D-cysteine itself. Methods such as asymmetric transformation can yield D-cysteine hydrochloride monohydrate with high optical and chemical purity (greater than 99%). The subsequent esterification to form the ethyl ester must be conducted under conditions that minimize racemization. For instance, methods employing chlorotrimethylsilane (B32843) (TMSCl) in methanol (B129727) at room temperature have been shown to effectively produce D-cysteine methyl ester with preserved D-configuration.

During peptide synthesis, where D-cysteine ethyl ester hydrochloride would be incorporated into a growing peptide chain, the preservation of the D-configuration is a significant challenge. nih.govpeptide.com Cysteine residues, in general, are particularly susceptible to epimerization (the change in configuration at one of several stereocenters) under various reaction conditions. nih.govpeptide.com The use of specific protecting groups and carefully chosen coupling protocols are essential to maintain stereochemical purity. For example, utilizing a sterically bulky trityl protecting group on the sulfhydryl group can help minimize certain base-catalyzed side reactions that can lead to epimerization. peptide.com

Furthermore, the synthesis of more complex molecules, such as lanthionines, which are structural components of some antibiotics, has also shed light on preserving stereochemistry. In these syntheses, the stereochemistry of the cross-links can be pre-installed into the building blocks, such as a protected D-cysteine derivative, ensuring the retention of the desired configuration throughout the synthetic sequence. nih.govacs.org

Mechanistic Investigations of Epimerization in Cysteine-Containing Peptide Synthesis

Epimerization is a major side reaction in peptide synthesis that can significantly reduce the yield and purity of the target peptide by altering its conformation and biological activity. mdpi.com Cysteine is one of the amino acids most prone to this loss of chiral integrity. nih.govpeptide.com This susceptibility stems from two primary mechanisms: the formation of an oxazol-5(4H)-one intermediate and direct deprotonation of the alpha-hydrogen. nih.govmdpi.com

Oxazol-5(4H)-one Formation and Alpha-Hydrogen Abstraction Mechanisms

The most prevalent pathway for epimerization during peptide coupling involves the formation of a 2-substituted-oxazol-5(4H)-one (formerly known as an azlactone). nih.govmdpi.com This occurs when the carboxyl group of an N-protected amino acid (like a D-cysteine derivative) is activated for coupling. The backbone amide carbonyl can perform an intramolecular attack on the activated carboxyl group, forming the oxazolone (B7731731) ring. nih.govissuu.com

The key to the loss of stereochemical integrity lies in the increased acidity of the alpha-hydrogen (Hα) in the oxazolone intermediate. nih.gov Abstraction of this proton by a base present in the reaction mixture leads to the formation of a planar, achiral enolate intermediate, specifically a 5-hydroxyoxazole, through aromatization. nih.gov Subsequent, non-stereoselective reprotonation of this planar intermediate can occur from either face, leading to a mixture of both D- and L-configurations, thus resulting in an epimerized product. nih.govmdpi.com

The second mechanism, direct Hα abstraction, is particularly relevant for cysteine. nih.govmdpi.com The electron-withdrawing nature of the thiol (or protected thiol) group in the side chain increases the acidity of the alpha-proton. mdpi.com Consequently, even under mildly basic conditions, such as those used for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS), direct deprotonation by a base can occur. nih.govnih.gov This generates a carbanion at the alpha-carbon, which upon reprotonation can lead to epimerization. mdpi.com This makes C-terminal cysteine residues especially vulnerable to racemization during the entire peptide elongation process. nih.gov

Influence of Coupling Reagents, Bases, and Reaction Conditions on Stereochemical Purity

The extent of epimerization is heavily influenced by the specific reaction conditions employed during peptide synthesis. u-tokyo.ac.jp Several factors play a critical role:

Coupling Reagents: The choice of coupling reagent, which activates the carboxylic acid for amide bond formation, is crucial. mdpi.com Strong activating agents can accelerate the formation of the problematic oxazol-5(4H)-one intermediate. mdpi.com Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC), when used alone, can lead to significant racemization through a reactive O-acylisourea intermediate that readily forms an oxazolone. mdpi.comissuu.com

Additives: To mitigate this, coupling reagents are often used in conjunction with additives. peptide.commdpi.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are highly effective at suppressing epimerization. peptide.comacs.orgu-tokyo.ac.jp They work by reacting with the activated intermediate to form an active ester that is more reactive towards the amine component but less prone to oxazolone formation. issuu.com HOAt is often considered superior due to the ability of its nitrogen atom at the 7-position to create a hydrogen bond that shields the oxazolone from forming. mdpi.com

Bases: The type and concentration of the base used can significantly impact epimerization rates. Tertiary amines like diisopropylethylamine (DIEA) are commonly used, but their basicity can promote both oxazolone formation and direct alpha-hydrogen abstraction. mdpi.com The choice of base and its stoichiometry must be carefully optimized.

Solvents: The polarity of the solvent also plays a role. u-tokyo.ac.jp Polar solvents, such as dimethylformamide (DMF), have been observed to increase the rate of epimerization. u-tokyo.ac.jp

Temperature: Lowering the reaction temperature is a general strategy to suppress epimerization, as it slows down the rate of the side reaction more than the desired coupling reaction. u-tokyo.ac.jp

The following table summarizes the influence of various factors on the epimerization of cysteine residues.

| Factor | Effect on Epimerization | Rationale |

| Strong Coupling Reagents (e.g., DCC alone) | Increases | Promotes formation of highly reactive intermediates that readily form oxazolones. mdpi.comissuu.com |

| Additives (e.g., HOBt, HOAt) | Decreases | Form active esters that are less prone to cyclization into oxazolones. mdpi.comissuu.com |

| Bases (e.g., DIEA) | Increases | Catalyzes both oxazolone formation and direct α-hydrogen abstraction. mdpi.com |

| Polar Solvents (e.g., DMF) | Increases | Can stabilize charged intermediates and transition states leading to epimerization. u-tokyo.ac.jp |

| Low Temperature | Decreases | Reduces the rate of the epimerization side reaction. u-tokyo.ac.jp |

Methodological Advancements for Epimerization Suppression (e.g., Flow Synthesis, Modified Additives)

To combat the persistent problem of epimerization, particularly for sensitive residues like cysteine, researchers have developed innovative strategies.

Modified Additives: The development of new and improved additives continues to be an area of active research. OxymaPure and Oxyma-B are examples of additives developed to be safer alternatives to benzotriazole-based reagents, which can have explosive properties, while still being highly effective at suppressing racemization. mdpi.comacs.org These additives often outperform HOBt and, in some cases, even HOAt in maintaining stereochemical integrity during coupling reactions. mdpi.com

Alternative Synthetic Strategies: Other approaches avoid the problematic activation of the C-terminal cysteine altogether. One such strategy involves synthesizing a C-terminal cysteine hydrazide, which can then be converted to the peptide acid with minimal epimerization. nih.gov Another method utilizes pre-functionalized cysteine derivatives, where the C-terminal modification is performed before peptide elongation, thus bypassing the need for activating the carboxylic acid of the cysteine residue in the context of the peptide chain. nih.gov

Conformational Analysis of D-Cysteine Ethyl Ester Derivatives

The three-dimensional structure, or conformation, of D-cysteine ethyl ester and its derivatives is crucial as it dictates how they interact with other molecules, such as biological receptors or other reactants in a chemical synthesis. Conformational analysis helps to understand the spatial arrangement of the atoms and functional groups, which is influenced by various non-covalent interactions.

In solution, the conformational landscape can be more complex. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed to study the conformational preferences in different solvents. researchgate.netkoreascience.krbeilstein-journals.org For instance, NMR studies on N-hydroxy diketopiperazine derivatives of both L- and D-cysteine showed that the ring conformation was nearly flat in an aqueous environment. koreascience.kr However, the orientation of the side chain differed, with the D-Cys analogue's side chain oriented slightly toward a pseudo-axial position. koreascience.kr

Theoretical calculations, using quantum chemical methods, complement experimental data by providing insights into the relative energies of different conformers and the nature of intramolecular interactions. beilstein-journals.org For derivatives of cysteine and methionine, these calculations have shown that conformational stability is a result of a balance between hyperconjugative and steric effects, rather than being dictated solely by intramolecular hydrogen bonds. beilstein-journals.org The solvent can also influence the conformational equilibrium, particularly for N-acetylated derivatives. beilstein-journals.org

The table below presents a summary of the common rotamers observed for cysteine derivatives.

| Rotamer | Torsion Angle (N-Cα-Cβ-S) | Prevalence |

| gauche+ | ~60° | Predominantly observed in crystal structures and proteins. scispace.com |

| gauche- | ~-60° | Less common than gauche+. |

| anti (trans) | ~180° | Rare but observed in some high-resolution crystal structures. scispace.com |

Understanding the conformational behavior of D-cysteine ethyl ester hydrochloride is essential for rationalizing its reactivity and for the design of molecules that incorporate this chiral building block.

Chemical Reactivity Profiles and Reaction Mechanisms of D Cysteine Ethyl Ester Hydrochloride

Ester Hydrolysis: Kinetic and Mechanistic Studies

The ethyl ester group of H-D-Cys-OEt.HCl is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield D-cysteine and ethanol. This reaction is of significant biological relevance, as it is the primary pathway for the intracellular release of D-cysteine, the active precursor for various metabolic processes. The hydrolysis can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide ion (OH⁻), the hydrolysis proceeds via a different mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, eliminating the ethoxide ion (⁻OEt), which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. This process is effectively irreversible.

Studies on the base hydrolysis of the analogous compound, cysteine methyl ester, have shown that the reaction is also catalyzed by metal ions. Divalent metal ions like Ni(II), Zn(II), and Cd(II) can form complexes with the ester, and these complexes hydrolyze slightly faster than the free ligand rsc.org. The metal ion acts as a Lewis acid, polarizing the carbonyl group and making it more susceptible to nucleophilic attack by a hydroxide ion.

The kinetics of ester hydrolysis can be monitored by titrating the amount of carboxylic acid produced over time youtube.comyoutube.com. A typical kinetic profile would follow pseudo-first-order kinetics if the concentration of the catalyst (acid or base) is kept constant and in large excess.

Table 1: Factors Influencing the Rate of Ester Hydrolysis

| Factor | Effect on Rate | Mechanism of Action |

| pH | Increases at low and high pH | Acid catalysis (protonation of carbonyl) or Base catalysis (nucleophilic attack by OH⁻) |

| Temperature | Increases with temperature | Provides activation energy for the reaction to overcome the energy barrier |

| Metal Ions (e.g., Ni²⁺, Zn²⁺) | Increases rate of base hydrolysis | Lewis acid catalysis; polarization of the C=O bond in the metal-ester complex rsc.org |

| Steric Hindrance | Generally low for ethyl ester | Larger ester groups would decrease the rate due to steric hindrance at the reaction center |

Oxidation Pathways and Disulfide Formation Dynamics

The thiol group (-SH) of D-cysteine ethyl ester is readily oxidized. The most common oxidation product is the corresponding disulfide, D-cystine diethyl ester, formed through the coupling of two thiol molecules. This reaction is a key process in sulfur chemistry and has implications for redox signaling and oxidative stress.

The oxidation process typically proceeds via the thiolate anion (RS⁻), which is a more potent nucleophile than the neutral thiol (RSH) wikipedia.org. The formation of the thiolate is pH-dependent, with its concentration increasing at pH values approaching the pKa of the thiol group (typically around 8-9).

The mechanism can vary depending on the oxidant.

With molecular oxygen (auto-oxidation): This process is often slow but is significantly catalyzed by trace amounts of transition metal ions, such as Cu(II) or Fe(III). The mechanism involves the formation of a thiyl radical (RS•) intermediate, which then dimerizes to form the disulfide.

With other oxidants (e.g., hydrogen peroxide, halogens): Two-electron oxidation pathways are common. For instance, an initial reaction can form a sulfenic acid (RSOH) intermediate nih.govacs.org. This highly reactive species can then rapidly react with another thiol molecule to yield the disulfide and water.

R-SH + H₂O₂ → R-SOH + H₂O R-SOH + R-SH → R-S-S-R + H₂O

The disulfide bond itself can be further oxidized by strong oxidants to form thiosulfinates (R-S(O)-S-R) and ultimately thiosulfonates (R-S(O)₂-S-R) mdpi.com. The kinetics of disulfide formation are complex and influenced by several factors.

Table 2: Key Factors in the Dynamics of Thiol Oxidation

| Factor | Influence on Reaction Dynamics |

| pH | Higher pH increases the concentration of the more reactive thiolate anion, accelerating the rate. |

| Oxidizing Agent | The type and concentration of the oxidant (O₂, H₂O₂, I₂) determine the reaction pathway and rate. |

| Metal Ion Catalysts | Ions like Cu²⁺ and Fe³⁺ can significantly accelerate auto-oxidation by facilitating the formation of thiyl radicals. |

| Thiol Concentration | The reaction is typically second-order with respect to the thiol, so higher concentrations lead to faster disulfide formation. |

Acylation Reactions of the Amino Moiety

The primary amino group (-NH₂) in D-cysteine ethyl ester is a nucleophile and can readily undergo acylation reactions with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids. This reaction forms an amide bond and is fundamental to peptide synthesis, where D-cysteine ethyl ester can serve as a building block.

Mechanism of Acylation (Peptide Bond Formation): In solid-phase peptide synthesis (SPPS), the amino group of resin-bound D-cysteine ethyl ester (with its thiol group protected) attacks the activated carboxyl group of an incoming N-protected amino acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate that collapses to create the new peptide (amide) bond.

Conversely, if D-cysteine ethyl ester is the incoming residue, its N-protected form is activated at its carboxyl group and reacts with the N-terminal amine of the growing peptide chain. The use of cysteine esters in SPPS often involves anchoring the molecule to the resin via its side-chain thiol group to prevent side reactions and epimerization nih.govnih.gov.

A related and important reaction for N-terminal cysteine residues is the N-S acyl shift. Under acidic conditions, the amide bond linking the cysteine to the next amino acid can undergo an intramolecular rearrangement to form a thioester acs.orgfrontiersin.org. This reversible reaction is a cornerstone of native chemical ligation (NCL), a powerful technique for synthesizing large peptides and proteins.

Coordination Chemistry: Metal Ion Chelation by Thiol and Amino Groups

D-cysteine ethyl ester possesses multiple donor atoms—the sulfur of the thiol, the nitrogen of the amine, and the oxygen of the carbonyl group—making it an effective chelating agent for a variety of metal ions. The coordination behavior is crucial for understanding its biological activity and potential toxicological interactions.

Studies on the closely related cysteine methyl ester have provided significant insight into this process. It forms stable complexes with numerous divalent and trivalent metal ions, including Ni(II), Zn(II), Cd(II), Pb(II), Hg(II), and Fe(III) rsc.orgacs.org.

Binding Modes: The molecule can act as a bidentate or tridentate ligand.

Bidentate Chelation: Common coordination modes involve the (N, S⁻) donor set, where the metal binds to the amino nitrogen and the deprotonated thiol sulfur, or the (N, O) donor set.

Tridentate Chelation: The metal ion can coordinate simultaneously to the amino nitrogen, the carbonyl oxygen, and the thiol sulfur [N, CO, S] ru.nl. This mode is particularly favored by ions like Zn²⁺ and Cd²⁺.

The specific coordination geometry and the stability of the resulting complexes depend on the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the metal-to-ligand ratio. For instance, with Ni(II), cysteine methyl ester can form mononuclear (NiL⁺, NiL₂), protonated (NiHL²⁺), and even polynuclear (Ni₄L₆²⁻) complexes rsc.org. The soft thiol group shows a high affinity for soft metal ions like Cd(II), Pb(II), and Hg(II), while harder or borderline ions may prefer binding to the nitrogen and oxygen atoms nih.govmdpi.com.

Table 3: Metal Ion Binding Preferences with Cysteine Esters

| Metal Ion | Preferred Donor Atoms | Typical Complex Geometry | Reference |

| Zn(II) | (N, S) or (N, O, S) | Tetrahedral or Trigonal Bipyramidal | acs.orgru.nl |

| Cd(II) | (N, S) or (N, O, S) | Tridentate [N, CO, S] | ru.nl |

| Ni(II) | (N, S) and/or (N, O) | Octahedral (often polynuclear) | rsc.org |

| Pb(II) | (S) | High affinity for thiol group | nih.gov |

| Fe(III) | (N, S) | Octahedral | acs.org |

Spontaneous Hydrogen Sulfide (B99878) (H₂S) Release from Cysteine Derivatives

While the outline refers to "spontaneous" release, the generation of hydrogen sulfide (H₂S) from D-cysteine and its derivatives is not a direct, non-enzymatic chemical reaction under physiological conditions. Instead, it is a well-documented enzymatic process that occurs after the ester is hydrolyzed to D-cysteine. This compound serves as a cell-permeable prodrug that delivers D-cysteine into the cell, where it becomes a substrate for H₂S biosynthesis.

A specific pathway for H₂S production from D-cysteine has been identified, predominantly active in the cerebellum and kidneys nih.govfrontiersin.orgscispace.com. This pathway involves two key enzymes:

D-amino acid oxidase (DAO): This peroxisomal enzyme catalyzes the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (3MP), ammonia, and hydrogen peroxide.

3-mercaptopyruvate sulfurtransferase (3MST): This enzyme, located mainly in the mitochondria, then transfers the sulfur atom from 3MP to a sulfur acceptor (such as thioredoxin), releasing H₂S and pyruvate nih.gov.

Step 1 (Hydrolysis): this compound + H₂O → D-cysteine + Ethanol + HCl

Step 2 (DAO-catalyzed oxidation): D-cysteine + O₂ + H₂O → 3-Mercaptopyruvate + NH₃ + H₂O₂

Step 3 (3MST-catalyzed sulfur transfer): 3-Mercaptopyruvate + [Acceptor]-SH → Pyruvate + H₂S + [Acceptor]-S-SH

This pathway is distinct from the primary routes of H₂S production from L-cysteine, which utilize the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) frontiersin.orgnih.gov. The ability of D-cysteine ethyl ester to fuel this specific H₂S production pathway underlies many of its observed therapeutic effects, such as neuroprotection and attenuation of ischemia-reperfusion injury nih.govscispace.com.

Advanced Analytical and Spectroscopic Characterization of D Cysteine Ethyl Ester Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For D-cysteine ethyl ester hydrochloride, both ¹H and ¹³C NMR are utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of D-cysteine ethyl ester hydrochloride provides characteristic signals for each type of proton within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. A representative ¹H NMR spectrum in deuterated methanol (B129727) (MeOD) exhibits a multiplet for the α-proton, a quartet for the methylene (B1212753) protons of the ethyl group, a multiplet for the β-protons adjacent to the thiol group, and a triplet for the methyl protons of the ethyl group. rsc.org

Table 1: Representative ¹H NMR Data for D-Cysteine Ethyl Ester Hydrochloride

| Proton Assignment | Multiplicity | Chemical Shift (δ) in MeOD (ppm) | Coupling Constant (J) in Hz |

|---|---|---|---|

| α-CH | Multiplet | 4.56-4.36 | - |

| -OCH₂CH₃ | Quartet | 4.28 | 6.6 |

| β-CH₂ | Multiplet | 3.56-3.44 | - |

| β-CH₂ | Multiplet | 3.42-3.21 | - |

| -OCH₂CH₃ | Triplet | 1.30 | 6.6 |

Data sourced from a 400 MHz spectrum. rsc.org

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS)) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of a molecule.

For D-cysteine ethyl ester hydrochloride, HRMS analysis is critical for confirming its molecular formula (C₅H₁₁NO₂S·HCl). In electrospray ionization (ESI) mode, the molecule is expected to be observed as its protonated molecular ion [M+H]⁺. The high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental compositions. While detailed fragmentation patterns for D-cysteine ethyl ester hydrochloride are not extensively published, the mass peaks observed are consistent with those of its L-enantiomer. rsc.org

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally well-suited for determining the enantiomeric purity and studying the conformational properties of chiral compounds like D-cysteine ethyl ester hydrochloride.

Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. Therefore, the CD spectrum of D-cysteine ethyl ester hydrochloride will be a mirror image of the spectrum of L-cysteine ethyl ester hydrochloride. rsc.org By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess (ee) can be determined. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent. The optical rotation of D-cysteine ethyl ester hydrochloride is reported as [a]D²⁰ = +11 - 14º (c=1 in 1N HCl).

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC))

Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of D-cysteine ethyl ester hydrochloride.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the purity assessment of pharmaceutical compounds. For D-cysteine ethyl ester hydrochloride, reversed-phase HPLC is a common method. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer (often containing an acid like trifluoroacetic acid or sulfuric acid) and an organic modifier such as acetonitrile. rsc.orgsielc.com The purity is determined by integrating the peak area of the main compound and any impurities, with detection commonly performed using a UV detector.

Thin Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable TLC system for a related compound, N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, utilizes a silica (B1680970) gel plate with a mobile phase of Dichloromethane: Methanol: Acetic Acid (8: 2: 0.1). lgcstandards.com The spots can be visualized under UV light or by staining with reagents like potassium permanganate. lgcstandards.com

Table 3: Exemplar HPLC Conditions for the Analysis of Cysteine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 mm x 250 mm) rsc.org or Primesep 100 sielc.com |

| Mobile Phase A | 0.1% (v/v) trifluoroacetic acid in water rsc.org |

| Mobile Phase B | Methanol rsc.org or Acetonitrile sielc.com |

| Detection | UV at 215 nm rsc.org or 200 nm sielc.com |

| Flow Rate | 1.0 mL/min rsc.org |

Investigations into the Biochemical and Pharmacological Research Utility of D Cysteine Ethyl Ester Hydrochloride Excluding Clinical Studies

Explorations in Oxidative Stress Research

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of cellular and physiological damage. H-D-Cys-Oet.HCl is a subject of investigation in this field due to the antioxidant properties associated with its thiol group. chemimpex.comresearchgate.net

The primary mechanism behind the antioxidant effect of this compound lies in its role as a precursor to cysteine and, subsequently, glutathione (B108866) (GSH), a major endogenous antioxidant. frontiersin.orgwikipedia.org Once inside the cell, the ethyl ester is hydrolyzed, releasing D-cysteine. physiology.org Although L-cysteine is the natural precursor to GSH in most organisms, D-cysteine can also influence intracellular redox status. nih.gov

Research indicates that by increasing the intracellular concentration of cysteine, this compound can bolster the cell's antioxidant capacity. frontiersin.org This is particularly relevant in neurons, which have limited ability to synthesize cysteine and are reliant on transport from other cells. frontiersin.org Studies have shown that opioid-induced inhibition of L-cysteine transport can lead to neuronal deficiency in GSH, resulting in a compromised ability to manage redox control. frontiersin.org The cell-permeant nature of D-cysteine ethyl ester allows it to bypass such transport inhibition, delivering cysteine into the cell and supporting antioxidant pathways. jax.orgresearchgate.net

| Compound | Effect on Oxidative Stress | Mechanism | Citations |

|---|---|---|---|

| D-Cysteine Ethyl Ester Hydrochloride | Reduces oxidative stress | Acts as a precursor to D-cysteine, which can influence intracellular redox status and potentially support antioxidant production. | chemimpex.comfrontiersin.orgnih.gov |

| L-Cysteine | Precursor to glutathione (GSH) | Directly incorporated into the synthesis of the primary endogenous antioxidant, GSH. | wikipedia.org |

| Opioids (e.g., Morphine) | Increase oxidative stress | Inhibit L-cysteine transport into neurons, leading to GSH depletion and impaired redox control. | frontiersin.orgresearchgate.net |

The enhanced intracellular availability of cysteine through this compound administration contributes to cellular protection against oxidative damage. chemimpex.com The thiol group of cysteine is highly susceptible to oxidation, allowing it to neutralize reactive oxygen species and spare other vital cellular components from damage. researchgate.net

Studies investigating the effects of opioids have provided a key context for understanding the protective role of this compound. Opioids can induce significant oxidative stress, leading to mitochondrial damage and the generation of neuroinflammatory cytokines. frontiersin.org Research has demonstrated that cell-penetrant thiol esters like D-cysteine ethyl ester can counteract these deleterious effects. nih.gov For instance, in studies with freely-moving rats, this compound was shown to reverse the negative impacts of morphine on breathing and arterial blood-gas chemistry, effects linked to oxidative stress. nih.govfrontiersin.org This protective action is attributed to its ability to readily enter cells and bolster their antioxidant defenses. nih.govfrontiersin.org

Studies in Protein and Peptide Metabolism

The unique chemical properties of cysteine, particularly its thiol group, make it a critical amino acid in protein structure and function. This compound serves as a tool for researchers to probe these aspects of protein and peptide metabolism.

Disulfide bonds, formed by the oxidation of two cysteine residues, are crucial for the proper folding and stability of many proteins, especially those secreted from cells. nih.gov The introduction of cysteine residues, which can be facilitated by precursors like this compound, is a key area of protein engineering. chemimpex.com The ability to form these covalent cross-links significantly influences the tertiary and quaternary structure of proteins. nih.gov

Research in protein folding has shown that oxidoreductase enzymes, such as protein disulfide isomerase (PDI), catalyze the formation of native disulfide bonds. nih.gov This process involves the formation of a mixed disulfide between a cysteine in the substrate protein and a cysteine in the enzyme's active site. nih.gov By providing a source of D-cysteine, this compound can be used in studies to understand how the availability of this amino acid influences the kinetics and efficiency of protein folding and the formation of these stabilizing linkages.

The thiol group of cysteine is a potent nucleophile and often participates directly in enzymatic reactions. wikipedia.org This makes cysteine and its derivatives valuable as both substrates and inhibitors in enzyme studies. This compound can be used to deliver D-cysteine into cellular or in vitro systems to investigate the activity of specific enzymes. frontiersin.org

For example, D-cysteine is a substrate for the D-amino acid oxidase/3-mercaptopyruvate sulfurtransferase pathway, which generates intracellular hydrogen sulfide (B99878) (H₂S), a signaling molecule. frontiersin.org In other contexts, cysteine derivatives can act as inhibitors. The reactivity of the thiol group allows it to bind to the active sites of certain enzymes, modulating their function. This is particularly relevant in the study of proteases and other enzymes where a cysteine residue is part of the catalytic mechanism.

| Area of Study | Role of D-Cysteine Ethyl Ester Hydrochloride | Key Findings/Applications | Citations |

|---|---|---|---|

| Protein Folding | Source of D-cysteine for disulfide bond formation | Used to investigate the influence of cysteine availability on protein stability and the formation of native disulfide linkages catalyzed by enzymes like PDI. | chemimpex.comnih.gov |

| Enzyme Substrate | Delivers D-cysteine to enzymatic pathways | Serves as a substrate for enzymes like D-amino acid oxidase to study the production of signaling molecules such as H₂S. | frontiersin.org |

| Enzyme Inhibition | Potential modulator of enzyme activity | The thiol group can interact with enzyme active sites, allowing for studies on enzyme inhibition and mechanism. | frontiersin.org |

Research Applications in Pharmaceutical Development (Precursor Studies)

This compound is considered a versatile building block in the synthesis of various pharmaceuticals and biochemicals. chemimpex.com Its utility as a precursor stems from the reactive nature of the cysteine thiol group and its enhanced bioavailability compared to other cysteine derivatives. chemimpex.com

In preclinical research, this compound is employed in the synthesis of peptides and proteins for therapeutic investigation. chemimpex.com The ability to introduce a D-amino acid like D-cysteine can confer resistance to enzymatic degradation, a desirable property for peptide-based drugs. It is also used in the development of therapeutic agents aimed at combating conditions associated with oxidative stress. chemimpex.com Furthermore, the compound serves as a precursor in the synthesis of pharmaceuticals targeting a range of conditions, where its incorporation can enhance drug efficacy and bioavailability. chemimpex.com

Synthesis of Pharmaceutical Intermediates

D-Cysteine ethyl ester hydrochloride is recognized as a versatile precursor and building block in medicinal chemistry for the synthesis of pharmaceutical intermediates. chemimpex.com Its utility stems from the presence of a free amino group, a carboxylic acid ester, and a reactive thiol moiety, all within a specific stereochemical configuration. This trifunctional nature allows for its incorporation into a wide array of complex molecules.

As an amino acid derivative, it is a key component in peptide synthesis. sigmaaldrich.com The ethyl ester group provides protection for the carboxylic acid, allowing for selective reactions at the amino or thiol groups. This is crucial for the controlled, stepwise assembly of peptide chains, which are the basis for many therapeutic agents. Furthermore, it is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, where it can enhance drug efficacy and bioavailability. chemimpex.com The sulfur-containing structure is also leveraged in the development of compounds for antioxidant research. chemimpex.com

Preclinical Development of Therapeutic Agents

In the realm of preclinical research, D-Cysteine ethyl ester hydrochloride (often abbreviated as D-CYSee in studies) has been investigated for its potential therapeutic applications, notably as a cell-permeant antioxidant. nih.govfrontiersin.org A significant body of research has focused on its effects in animal models of opioid dependence.

Preclinical studies in rats have demonstrated that D-Cysteine ethyl ester can prevent the development of physical dependence on opioids like morphine and fentanyl. nih.govnih.gov In these studies, co-administration of D-CYSee with the opioid markedly reduced the withdrawal symptoms precipitated by an opioid antagonist. nih.gov The proposed mechanism for this effect is linked to the compound's ability to readily penetrate cells and act as an antioxidant, thereby mitigating the intracellular oxidative stress associated with opioid administration. nih.govfrontiersin.org

Furthermore, research has shown that D-CYSee can also reverse established physical dependence to fentanyl in male rats. nih.gov The enhanced cell-penetrability of the ethyl ester form, compared to D-cysteine itself, is considered key to its efficacy, allowing it to interact with intracellular signaling pathways involved in the development of dependence. nih.gov These findings suggest that cell-penetrant D-thiol esters are a promising class of compounds for developing novel therapies.

| Preclinical Study Focus | Animal Model | Key Findings | Reference |

| Prevention of Morphine Dependence | Male Sprague Dawley Rats | Co-administration of D-CYSee with morphine diminished the development of physical dependence, reducing withdrawal signs. | nih.gov |

| Prevention & Reversal of Fentanyl Dependence | Male Sprague Dawley Rats | Co-injections of D-CYSee prevented the acquisition of and reversed established physical dependence to fentanyl. | nih.gov |

| Mechanism of Action | Human SH-SY5Y cells & Rats | D-CYSee prevented morphine-induced mitochondrial damage and reversed effects on the GSH/GSSG ratio, indicating an antioxidant mechanism. | frontiersin.org |

Polymer Conjugation Research for Biomaterial Applications

The conjugation of thiol-containing molecules, known as thiolation, is a widely explored strategy to enhance the properties of polymers for biomedical applications. While much of the foundational research in this area has utilized the L-isomer, L-cysteine ethyl ester, the chemical principles of thiolation are applicable to the D-isomer as well. This process leverages the reactivity of the thiol group to impart desirable characteristics onto various polymer backbones. nih.govnih.gov

Thiolation Strategies for Enhanced Muco- and Tissue Adhesion

Thiolated polymers, or "thiomers," exhibit significantly improved mucoadhesive properties compared to their unmodified parent polymers. scielo.brresearchgate.net The primary mechanism for this enhanced adhesion is the formation of disulfide bonds between the thiol groups on the polymer and cysteine-rich domains present in mucus glycoproteins. nih.gov This covalent interaction provides a much stronger and more prolonged adhesion to mucosal surfaces than non-covalent interactions.

Research involving the conjugation of L-cysteine ethyl ester to polymers like hyaluronic acid and xyloglucan (B1166014) has demonstrated substantial increases in mucoadhesion. scielo.brresearchgate.net For instance, a hyaluronic acid-cysteine ethyl ester (HA-Cys) conjugate showed a more than 6.5-fold increase in adhesion time on porcine mucosa compared to unmodified hyaluronic acid. researchgate.net This strategy of creating thiolated polymers is a promising approach for developing drug delivery systems with extended residence times on mucosal tissues, such as buccal, nasal, or intestinal surfaces. nih.gov

| Polymer Backbone | Thiolating Agent | Improvement in Mucoadhesion | Reference |

| Hyaluronic Acid (HA) | L-cysteine ethyl ester HCl | >6.5-fold increase in adhesion time on porcine mucosa. | researchgate.net |

| Hyaluronic Acid (HA) | L-cysteine ethyl ester | 12.16-fold higher mucoadhesion with buccal mucosa. | nih.gov |

| Xyloglucan | L-cysteine HCl | Mucoadhesion more than doubled compared to unmodified polymer. | scielo.br |

Studies on Improved Biocompatibility and Material Functionality

The introduction of thiol groups can improve the cohesive properties of the polymer matrix through the formation of intra- and inter-chain disulfide bonds upon exposure to physiological pH or oxidative conditions. scielo.brresearchgate.net This cross-linking can lead to several functional advantages:

Increased Stability: Thiolated polymers often exhibit greater resistance to enzymatic degradation. For example, thiolated hyaluronic acid shows a reduced rate of degradation. nih.govresearchgate.net

Controlled Drug Release: The cross-linked network can sustain the release of encapsulated drugs over extended periods. Studies with HA-Cys conjugates demonstrated sustained release of a model compound for over 12 hours. researchgate.net

Improved Swelling and Water Uptake: Thiolation can modulate the swelling behavior of polymers, which is a critical parameter for drug delivery and hydrogel formation. nih.govscielo.br

These features make thiolated polymers highly versatile and promising for a range of biomaterial applications, including in drug delivery systems and tissue engineering, where biocompatibility and predictable material performance are paramount. nih.gov

Polymerization Research of Cysteine Ethyl Esters

Chemoenzymatic Polymerization for Oligo- and Polypeptide Synthesis

Chemoenzymatic polymerization has emerged as a powerful and environmentally benign alternative to conventional chemical methods for polypeptide synthesis. researchgate.net This technique utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds between amino acid ester monomers in an aqueous environment. researchgate.netresearchgate.net A significant advantage of this method is its high regioselectivity and stereoselectivity, which often circumvents the need for the complex protection and deprotection steps required for the side chains of functional amino acids like cysteine. researchgate.net

In the context of cysteine ethyl esters, proteases such as proteinase K and papain have been effectively employed. researchgate.netwalshmedicalmedia.commdpi.com These enzymes catalyze the aminolysis of the amino acid ester, where the amino group of one monomer attacks the ester carbonyl of another, leading to the formation of a peptide bond and the release of ethanol. mdpi.com This process can proceed without the protection of the thiol group in the cysteine side chain, preserving this highly functional moiety for potential cross-linking or other post-polymerization modifications. researchgate.netresearchgate.net The reaction is typically conducted in an aqueous buffer, and the resulting oligo- or polypeptide often precipitates from the solution, which simplifies its collection and purification. acs.org

Synthesis of Oligo(L-cysteine) and Poly(L-cysteine)

The synthesis of oligo(L-cysteine) has been successfully demonstrated through the chemoenzymatic polymerization of L-cysteine ethyl ester (Cys-OEt) using proteinase K as the catalyst in an aqueous solution. researchgate.netnih.gov This method has yielded oligo(L-cysteine) with a well-defined chemical structure. Research has shown that it is possible to achieve a relatively high degree of polymerization (DP), with values reaching up to 16-17 and an average DP of 8.8. researchgate.netnih.gov A key success of this approach is the preservation of the thiol side groups. Studies have reported achieving a free thiol content of 78.0% when using high concentrations of the Cys-OEt monomer. researchgate.netnih.gov

The resulting oligo(L-cysteine) exhibits notable thermal stability, showing no glass transition until 200 °C. researchgate.netnih.gov This thermostability underscores the potential of chemoenzymatically synthesized oligo(L-cysteine) as a bio-based material for applications requiring resistance to high temperatures. researchgate.netnih.gov The synthesis proceeds efficiently without the need for protecting the thiol group, highlighting a significant advantage of the chemoenzymatic approach.

Influence of Monomer Concentration and Reaction Conditions on Polymer Yield and Degree of Polymerization

The yield and degree of polymerization (DP) in the chemoenzymatic synthesis of polypeptides are highly dependent on various reaction conditions. Key factors include monomer concentration, pH, enzyme concentration, and reaction time. While specific comprehensive studies on H-D-Cys-Oet.HCl are limited, the principles are well-illustrated by research on analogous amino acid esters.

Monomer Concentration: A high initial monomer concentration is crucial for favoring the aminolysis reaction (polymerization) over the competing hydrolysis of the ester monomer and the growing polymer chain. researchgate.net In the synthesis of oligo(L-phenylalanine) catalyzed by proteinase K, it was found that the monomer concentration significantly impacted the product yield.

| L-Phe-Et Concentration (M) | Oligomer Yield (%) |

|---|---|

| 0.2 | ~45 |

| 0.4 | ~58 |

| 0.6 | ~65 |

| 0.8 | ~62 |

Data derived from a study on L-phenylalanine ethyl ester polymerization catalyzed by proteinase K. researchgate.net

As shown in the table, the yield increased with monomer concentration up to an optimal point (0.6 M), after which it began to decrease slightly. researchgate.net This trend is typical in chemoenzymatic polymerization, where a higher concentration of the monomer as a nucleophile (amino group) effectively competes with water, thus promoting chain growth.

Reaction pH: The pH of the reaction medium is another critical parameter as it affects both the activity of the enzyme and the ionization state of the monomer's amino group. For the papain-catalyzed polymerization of L-serine ethyl ester, the yield of the resulting polypeptide was found to be highly pH-dependent.

| Reaction pH | Poly(L-serine) Yield (%) |

|---|---|

| 7.5 | ~5 |

| 8.0 | ~15 |

| 8.5 | ~20 |

| 9.0 | ~18 |

| 9.5 | ~10 |

Data derived from a study on L-serine ethyl ester polymerization catalyzed by papain. acs.org

The optimal pH was determined to be 8.5, where the highest yield was achieved. acs.org Deviations from this optimal pH led to a significant decrease in product yield, underscoring the importance of precise pH control for efficient polymerization.